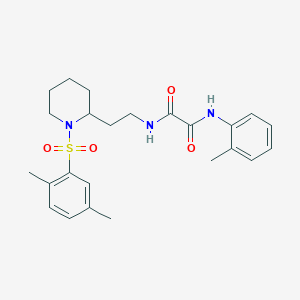

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide is a complex organic compound that features a combination of sulfonyl, piperidine, and oxalamide functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 2,5-dimethylphenylsulfonyl chloride with piperidine under basic conditions to form 1-((2,5-dimethylphenyl)sulfonyl)piperidine.

Alkylation: The piperidine intermediate is then alkylated with 2-bromoethylamine to introduce the ethylamine side chain.

Oxalamide Formation: The final step involves the reaction of the alkylated piperidine with oxalyl chloride and o-toluidine to form the oxalamide structure.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic steps. This would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl

Actividad Biológica

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H33N3O4S, with a molecular weight of approximately 471.6 g/mol. The compound features a piperidine moiety, a sulfonyl group, and an oxalamide functional group, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C25H33N3O4S |

| Molecular Weight | 471.6 g/mol |

| CAS Number | 898426-75-0 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in disease processes, such as lysine-specific demethylase 1 (LSD1), which plays a critical role in gene expression regulation and cancer development . The sulfonyl group is believed to facilitate binding to target proteins, thereby altering their activity and influencing cellular responses.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that LSD1 inhibitors can effectively reduce cancer cell proliferation by modulating histone methylation levels .

Enzyme Inhibition

The compound's structural features suggest potential for enzyme inhibition. For example, derivatives with piperidine moieties have demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurological disorders and infections .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of related compounds. For instance, compounds bearing sulfonyl groups have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, indicating that this compound may also possess similar properties .

Study 1: Inhibition of LSD1

A study focused on the structure-activity relationships (SAR) of piperidine-containing compounds found that modifications to the piperidine ring significantly enhanced LSD1 inhibitory activity. The compound exhibited an IC50 value comparable to leading inhibitors in the field, suggesting its potential as a therapeutic agent in cancer treatment .

Study 2: Antibacterial Screening

In another investigation into antibacterial efficacy, derivatives similar to this compound were tested against several bacterial strains. Results indicated effective growth inhibition with IC50 values ranging from 0.63 µM to 10.63 µM depending on the specific derivative and bacterial strain tested .

Propiedades

IUPAC Name |

N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O4S/c1-17-11-12-19(3)22(16-17)32(30,31)27-15-7-6-9-20(27)13-14-25-23(28)24(29)26-21-10-5-4-8-18(21)2/h4-5,8,10-12,16,20H,6-7,9,13-15H2,1-3H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACZRFPMEXCDCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.